2-Bicyclo[2.2.1]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
2-Bicyclo[221]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a bicyclic structure fused with a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclo[2.2.1]hept-5-enyl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Triazolopyridine Group: This step involves the formation of the triazolopyridine ring system, which can be achieved through cyclization reactions involving appropriate precursors.
Coupling with Piperidine: The final step involves coupling the triazolopyridine derivative with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bicyclo[2.2.1]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Bicyclo[2.2.1]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its bicyclic structure can be utilized in the design of novel materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Bicyclo[2.2.1]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound without the triazolopyridine moiety.
Triazolopyridine Derivatives: Compounds that contain the triazolopyridine ring but lack the bicyclic structure.
Piperidine Derivatives: Compounds that feature the piperidine ring but do not have the fused bicyclic and triazolopyridine structures.
Uniqueness
2-Bicyclo[2.2.1]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is unique due to its combination of a bicyclic core, a triazolopyridine ring, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(16-12-13-4-5-15(16)11-13)22-9-6-14(7-10-22)18-21-20-17-3-1-2-8-23(17)18/h1-5,8,13-16H,6-7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHDSHUCSWPEHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4CC5CC4C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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